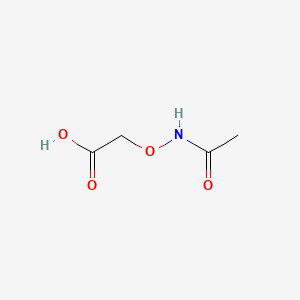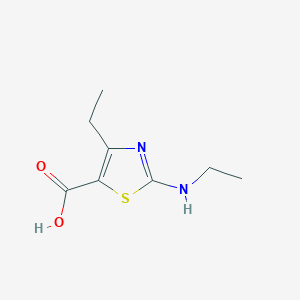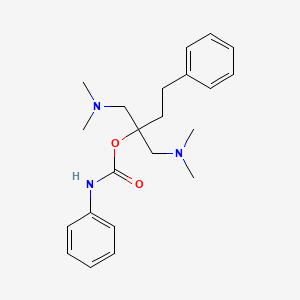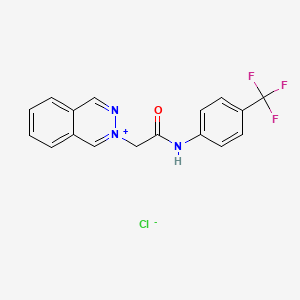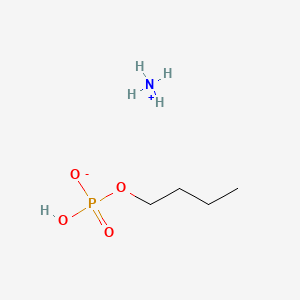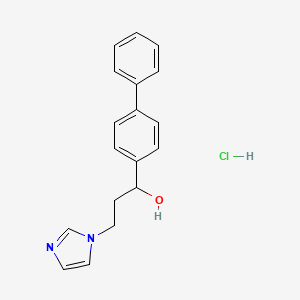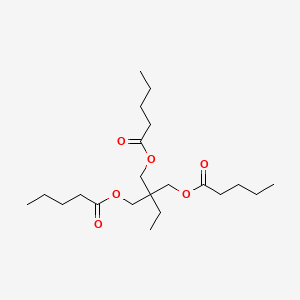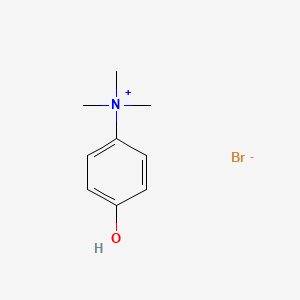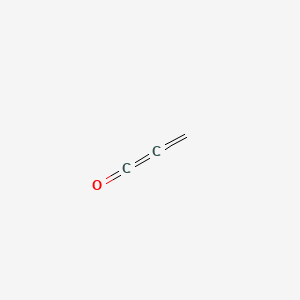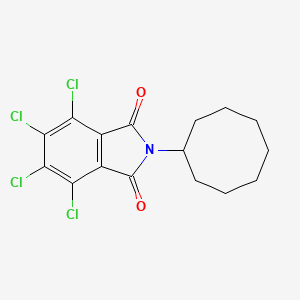
3,4,5,6-Tetrachloro-N-cyclooctylphthalimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5,6-Tetrachloro-N-cyclooctylphthalimide is a chemical compound with the molecular formula C16H15Cl4NO2 and a molecular weight of 395.1 g/mol. This compound is known for its unique structure, which includes a phthalimide group substituted with four chlorine atoms and a cyclooctyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,6-Tetrachloro-N-cyclooctylphthalimide typically involves the reaction of phthalic anhydride with cyclooctylamine in the presence of a chlorinating agent such as thionyl chloride. The reaction conditions require careful control of temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The process involves the use of specialized reactors and purification techniques to achieve high-quality product standards.
化学反応の分析
Types of Reactions: 3,4,5,6-Tetrachloro-N-cyclooctylphthalimide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Chlorination reactions are carried out using reagents like thionyl chloride or phosphorus pentachloride.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学的研究の応用
3,4,5,6-Tetrachloro-N-cyclooctylphthalimide has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies related to enzyme inhibition and molecular biology.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 3,4,5,6-Tetrachloro-N-cyclooctylphthalimide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and therapeutic effects.
類似化合物との比較
Phthalimide derivatives: Other phthalimide compounds with different substituents.
Chlorinated organic compounds: Compounds with similar chlorination patterns but different core structures.
Uniqueness: 3,4,5,6-Tetrachloro-N-cyclooctylphthalimide is unique due to its specific combination of the phthalimide group and the cyclooctyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
67939-24-6 |
|---|---|
分子式 |
C16H15Cl4NO2 |
分子量 |
395.1 g/mol |
IUPAC名 |
4,5,6,7-tetrachloro-2-cyclooctylisoindole-1,3-dione |
InChI |
InChI=1S/C16H15Cl4NO2/c17-11-9-10(12(18)14(20)13(11)19)16(23)21(15(9)22)8-6-4-2-1-3-5-7-8/h8H,1-7H2 |
InChIキー |
BUZJUKRHYPZXHT-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CCC1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


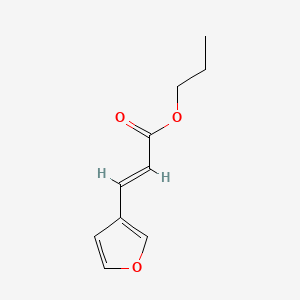
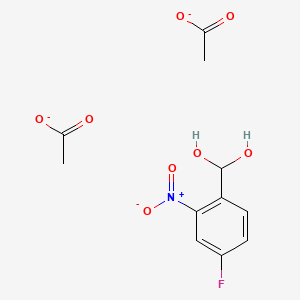
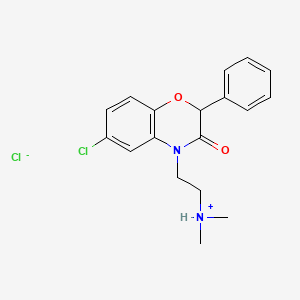
![2,6,6-Trimethylbicyclo[3.1.1]heptane-1-thiol](/img/structure/B15346347.png)
